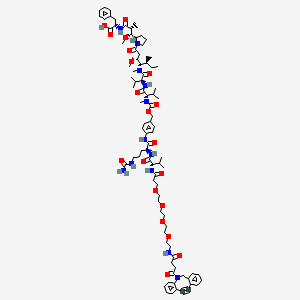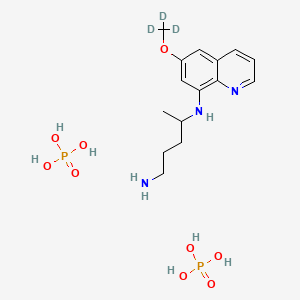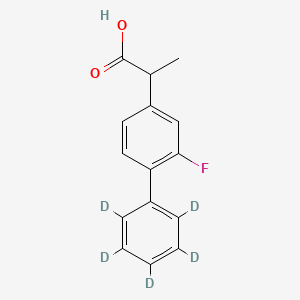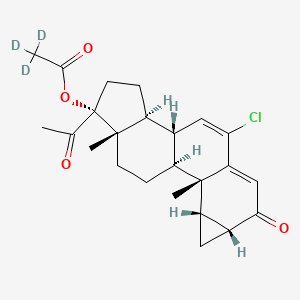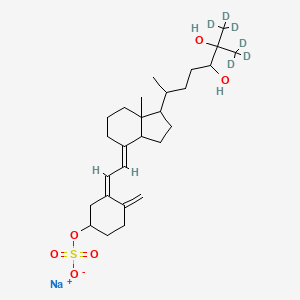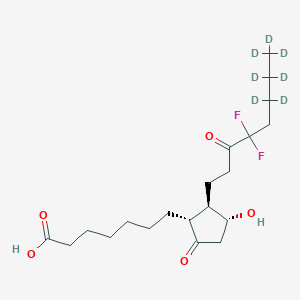
Lubiprostone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubiprostone-d7 is a deuterated form of Lubiprostone, a prostaglandin E1 derivative. It is primarily used as a reference standard in analytical and research applications. Lubiprostone itself is known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves the incorporation of deuterium atoms into the Lubiprostone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the efficient and consistent incorporation of deuterium atoms. The production process is designed to meet regulatory standards for purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Lubiprostone-d7, like its non-deuterated counterpart, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lubiprostone-d7 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Helps in studying the metabolic pathways and biological effects of Lubiprostone.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Lubiprostone.
Industry: Employed in the development and quality control of pharmaceutical formulations
Mecanismo De Acción
Lubiprostone-d7, like Lubiprostone, activates type 2 chloride channels (ClC-2) on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which increases intestinal motility and facilitates bowel movements. The molecular targets and pathways involved include the chloride channels and associated signaling pathways that regulate fluid secretion and motility .
Comparación Con Compuestos Similares
Similar Compounds
Lubiprostone: The non-deuterated form, used for similar therapeutic purposes.
Linaclotide: Another compound used to treat constipation, but works by activating guanylate cyclase-C receptors.
Plecanatide: Similar to Linaclotide, it also activates guanylate cyclase-C receptors.
Uniqueness
Lubiprostone-d7 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for more precise studies of its pharmacokinetics and metabolism .
Propiedades
Fórmula molecular |
C20H32F2O5 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |
Clave InChI |
DBVFKLAGQHYVGQ-QHZIEZROSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
SMILES canónico |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


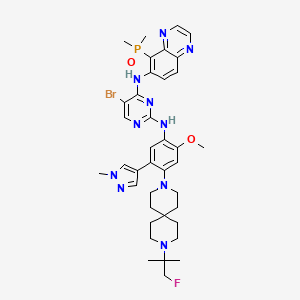

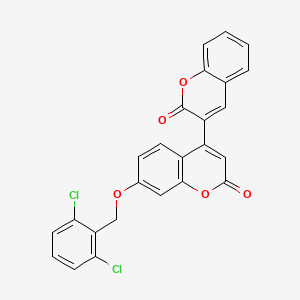
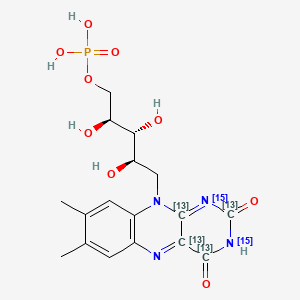
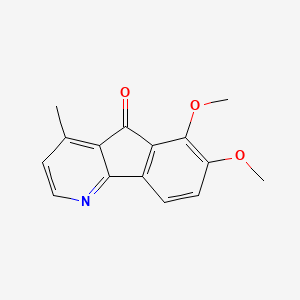
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
